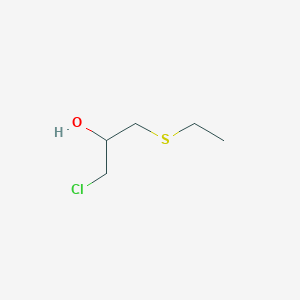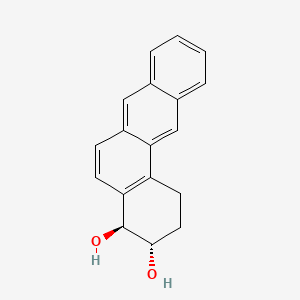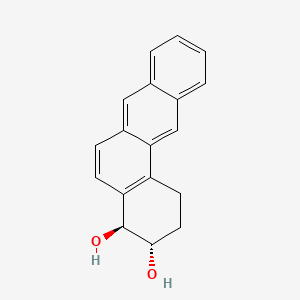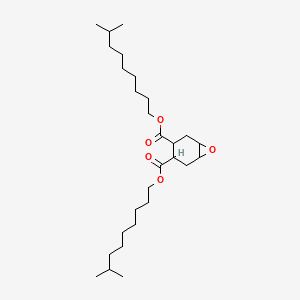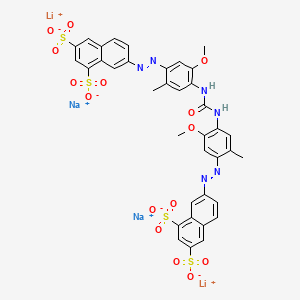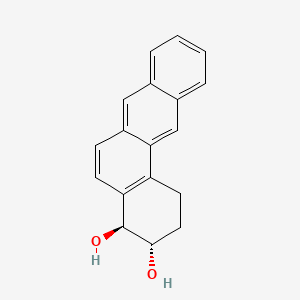
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene, a well-known environmental pollutant and carcinogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through several methods, including:
Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of benz(a)anthracene.
Sharpless Asymmetric Dihydroxylation: This method employs a chiral ligand to achieve enantioselective dihydroxylation, producing the trans-diol with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
Epoxides: Formed through oxidation reactions.
Hydrocarbons: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
科学的研究の応用
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has several applications in scientific research:
Carcinogenicity Studies: It is used to study the mechanisms of carcinogenesis, particularly in the context of PAH metabolism and DNA adduct formation.
Environmental Monitoring: As a metabolite of benz(a)anthracene, it serves as a biomarker for environmental pollution and exposure to PAHs.
Pharmacological Research: The compound is used to investigate the metabolic pathways and detoxification processes in biological systems.
作用機序
The biological activity of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA. This binding can result in mutations and initiate carcinogenesis . The molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism, including cytochrome P450 enzymes .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene-7,8-diol, 9,10-epoxide: Another PAH metabolite with similar carcinogenic properties.
Chrysene-1,2-diol, 3,4-epoxide: A structurally related compound with comparable biological activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific metabolic pathway and the formation of highly reactive diol epoxides. These intermediates have a higher propensity to form DNA adducts compared to other PAH metabolites, making it a potent carcinogen .
特性
CAS番号 |
80433-84-7 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
(3S,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1 |
InChIキー |
TWMOMMCFHGETNT-ROUUACIJSA-N |
異性体SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1O)O |
正規SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


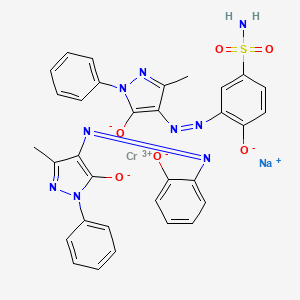
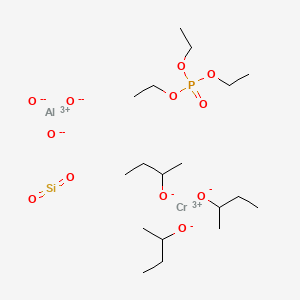
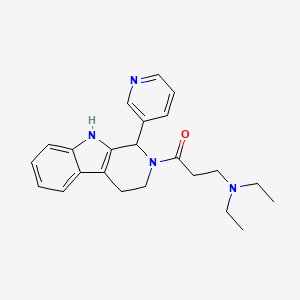
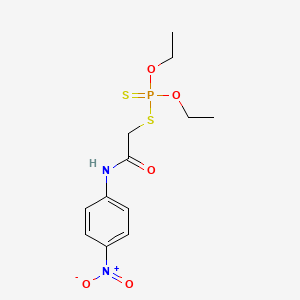
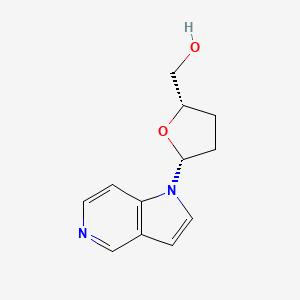
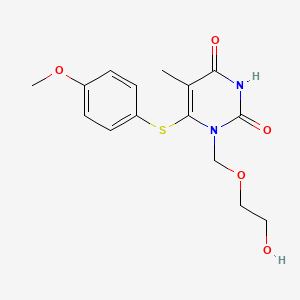
![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
